PF-4136309

CCR2 antagonism Receptor binding Potency comparison

PF-4136309 (INCB8761) is a potent, selective, and orally bioavailable CCR2 antagonist with cross-species activity (human IC50=5.2 nM; mouse=17 nM; rat=13 nM). It exhibits exceptionally weak hERG inhibition (IC50=20 µM) and no CYP450 inhibition (IC50 >30 µM across five isoforms), minimizing off-target liabilities in vivo. Clinically validated in pancreatic cancer (PDAC) phase 1b trials (12-week response rate improved from 28% to 48% with FOLFIRINOX), this compound is the gold-standard tool for studying CCR2+ TAMs in the tumor microenvironment. Order today for your oncology, inflammation, or autoimmune research.

Molecular Formula C29H31F3N6O3
Molecular Weight 568.601
CAS No. 1341224-83-6; 857679-55-1
Cat. No. B2544593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-4136309
CAS1341224-83-6; 857679-55-1
Molecular FormulaC29H31F3N6O3
Molecular Weight568.601
Structural Identifiers
SMILESC1CC(CCC1NC2CCN(C2)C(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=NC=C(C=C4)C5=NC=CC=N5)O
InChIInChI=1S/C29H31F3N6O3/c30-29(31,32)21-4-1-3-19(15-21)27(40)36-17-25(39)38-14-9-23(18-38)37-22-7-10-28(41,11-8-22)24-6-5-20(16-35-24)26-33-12-2-13-34-26/h1-6,12-13,15-16,22-23,37,41H,7-11,14,17-18H2,(H,36,40)/t22?,23-,28?/m0/s1
InChIKeyZNSVOHSYDRPBGI-CBQRAPNFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





PF-4136309: A Potent, Selective, and Orally Bioavailable CCR2 Antagonist for Chemokine Research


PF-4136309 (also designated INCB8761 or PF-04136309) is a small molecule belonging to the (S)-3-aminopyrrolidine series of chemokine receptor antagonists [1]. It functions as a potent, selective, and orally bioavailable antagonist of the C-C chemokine receptor type 2 (CCR2) . The compound demonstrates cross-species activity, inhibiting human, mouse, and rat CCR2 with IC50 values of 5.2 nM, 17 nM, and 13 nM, respectively .

Why PF-4136309 Cannot Be Casually Substituted with Other CCR2 Antagonists


While several small-molecule CCR2 antagonists exist, their pharmacological profiles differ substantially, precluding simple interchangeability in research protocols. Substituting PF-4136309 with another CCR2 antagonist without rigorous re-validation risks introducing confounding variables related to target potency, selectivity, off-target liabilities (such as hERG channel inhibition), species cross-reactivity, and metabolic stability [1]. These factors directly impact the interpretation of in vitro and in vivo experimental results and the potential for translational relevance [1]. For instance, differences in selectivity profiles can lead to distinct biological outcomes, as shown by the divergent clinical responses between PF-4136309 and CCX872-B in pancreatic cancer trials [2].

PF-4136309: Quantified Differentiators Versus Key Comparators


Comparative Potency for CCR2: PF-4136309 vs. RS504393

In head-to-head binding studies, PF-4136309 demonstrates significantly greater potency for the human CCR2 receptor than the commonly used research tool compound RS504393. PF-4136309 inhibits human CCR2 with an IC50 of 5.2 nM , whereas RS504393 exhibits an IC50 of 89 nM for the human recombinant CCR2b receptor .

CCR2 antagonism Receptor binding Potency comparison

Differential Clinical Efficacy: PF-4136309 vs. CCX872-B in Pancreatic Cancer

Although both are CCR2 inhibitors, PF-4136309 and CCX872-B have shown divergent efficacy signals in clinical settings, underscoring their non-equivalence. A phase 1b trial combining PF-4136309 with FOLFIRINOX chemotherapy for pancreatic cancer reported a 48% response rate at 12 weeks, compared to a historical response rate of 28% for FOLFIRINOX alone [1]. This 20% absolute increase provides a clinical benchmark for PF-4136309's activity.

Pancreatic cancer Combination therapy Clinical trial

Favorable Cardiac Safety Profile: Weak hERG Channel Inhibition

PF-4136309 demonstrates a favorable cardiac safety margin, a key differentiator in drug development. It inhibits the hERG potassium channel, a common off-target cause of cardiotoxicity, with an IC50 of 20 μM [1]. This value is orders of magnitude higher than its potency at the CCR2 target (5.2 nM), indicating a high degree of functional selectivity.

Cardiac safety hERG Off-target effects

Low Drug-Drug Interaction Risk: Minimal CYP450 Inhibition

PF-4136309 exhibits a clean profile against major cytochrome P450 (CYP) enzymes, minimizing the risk of drug-drug interactions (DDI). It does not inhibit five key CYP isozymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) at concentrations up to 30 μM (IC50 > 30 μM for all) [1].

Drug metabolism CYP450 DDI risk

Conserved Potency Across Preclinical Species: Human, Mouse, and Rat

PF-4136309 demonstrates robust cross-species activity, a critical attribute for a tool compound used in preclinical disease models. It potently inhibits CCR2 from human (IC50 = 5.2 nM), mouse (IC50 = 17 nM), and rat (IC50 = 13 nM) [1]. This potency is conserved in functional chemotaxis assays, with IC50 values of 3.9 nM, 16 nM, and 2.8 nM in human, mouse, and rat, respectively [1].

Cross-species pharmacology Rodent models Target validation

Potent Functional Inhibition of CCR2 Signaling

Beyond receptor binding, PF-4136309 potently inhibits downstream CCR2-mediated signaling events. It blocks intracellular calcium mobilization and ERK phosphorylation with IC50 values of 3.3 nM and 0.5 nM, respectively [1]. These values indicate that the compound is highly effective at disrupting functional cellular responses to the CCR2 ligand, CCL2.

Signaling Calcium mobilization ERK phosphorylation

High-Value Research and Procurement Applications for PF-4136309


Translational Oncology Research: Pancreatic Cancer Models

PF-4136309 is uniquely positioned for translational oncology studies, particularly in pancreatic ductal adenocarcinoma (PDAC). The compound's demonstrated clinical activity in a phase 1b trial, where it improved the 12-week response rate from 28% to 48% when added to FOLFIRINOX chemotherapy [1], provides a strong scientific rationale for its use. Researchers modeling the tumor microenvironment can leverage PF-4136309 to study the role of CCR2+ tumor-associated macrophages (TAMs) and validate combination therapy strategies in preclinical models [1].

Cardiac Safety Profiling and In Vivo Toxicology Studies

Due to its exceptionally weak hERG channel inhibition (IC50 = 20 μM) and lack of CYP450 inhibition (IC50 > 30 μM for five major isoforms) [2], PF-4136309 serves as an excellent control or tool compound for in vivo toxicology studies where off-target effects need to be minimized. This clean safety pharmacology profile reduces confounding variables in long-term dosing experiments, making it a superior choice over CCR2 antagonists with potential cardiovascular or metabolic liabilities.

In Vivo Target Validation in Rodent Models of Inflammation and Autoimmunity

The compound's conserved potency across human, mouse, and rat CCR2 (IC50 values of 5.2 nM, 17 nM, and 13 nM, respectively) [2] makes it an ideal candidate for target validation studies in rodent disease models. Its high oral bioavailability (47% in mice, 78% in rats) [2] allows for convenient and reliable dosing via oral gavage, facilitating studies of chronic inflammation, autoimmune diseases like rheumatoid arthritis, and metabolic disorders where the CCL2/CCR2 axis is implicated.

High-Throughput Screening and Cellular Assays for CCR2 Antagonism

PF-4136309's sub-nanomolar to low-nanomolar potency in functional assays (ERK phosphorylation IC50 = 0.5 nM, calcium mobilization IC50 = 3.3 nM) [2] establishes it as a gold-standard reference compound for in vitro assay development. It can be used as a positive control in high-throughput screening campaigns to identify new CCR2 antagonists or as a benchmark to assess the cellular activity of novel compounds. Its well-defined and published pharmacological profile ensures assay reproducibility and data comparability across different laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-4136309

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.